molecular formula C11H8N2O4 B1510968 4-(4-Nitrophenoxy)pyridin-2(1H)-one CAS No. 630125-61-0

4-(4-Nitrophenoxy)pyridin-2(1H)-one

Cat. No.: B1510968
CAS No.: 630125-61-0
M. Wt: 232.19 g/mol
InChI Key: MZXDBHSESWDBIC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)pyridin-2(1H)-one is a pyridinone derivative characterized by a nitro-substituted phenoxy group at the 4-position of the pyridine ring. The nitro group in the para position of the phenoxy moiety likely enhances electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. Pyridinones are frequently utilized as intermediates in synthesizing bioactive hybrids, such as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) .

Properties

CAS No.

630125-61-0

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

4-(4-nitrophenoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H8N2O4/c14-11-7-10(5-6-12-11)17-9-3-1-8(2-4-9)13(15)16/h1-7H,(H,12,14)

InChI Key

MZXDBHSESWDBIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=O)NC=C2

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=O)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Nitro Substituents

  • 4-Methyl-3-Nitro-1H-Pyridin-2-One (CAS 21901-18-8): Features a nitro group at C-3 and a methyl group at C-3. Acts as a critical intermediate in synthesizing fine chemicals and materials due to its electron-deficient aromatic system . Unlike 4-(4-nitrophenoxy)pyridin-2(1H)-one, the nitro group here is directly attached to the pyridine ring, which may reduce steric hindrance and alter metabolic stability.
  • Nitro-Substituted Pyridinone Hybrids (e.g., UC781 Derivatives): Second-generation hybrids with polar nitro groups at C-3 exhibit potent inhibition of HIV-1 reverse transcriptase, including mutant strains . The position of the nitro group (C-3 vs. phenoxy-C-4) significantly affects binding affinity to enzymatic targets.

Halogen-Substituted Pyridinones

  • 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 1242260-12-3): Contains a bromine atom and methoxyphenyl group.
  • 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines: Chloro and nitro substituents on phenyl rings yield melting points of 268–287°C and molecular weights of 466–545 g/mol . Nitro groups in these compounds improve thermal stability but may reduce solubility in polar solvents .

Trifluoromethyl and Fluoroalkyl Derivatives

  • 4-Trifluoromethyl-6-(4-fluorophenyl)pyridin-2(1H)-one :

    • The trifluoromethyl group increases metabolic resistance and electron-withdrawing effects.
    • Such derivatives are explored for antimicrobial and anticancer applications, though nitro-substituted analogues may exhibit different toxicity profiles .
  • 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) :

    • Fluoroalkyl chains enhance hydrophobicity and membrane permeability.
    • Acute toxicity studies in rodents show moderate safety, contrasting with nitro-substituted compounds where nitro-reduction metabolites could pose risks .

Bioactive Pyridinones with Heterocyclic Moieties

  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives: Piperazine substituents confer potent serotonin reuptake inhibition (SSRI activity) with IC50 values < 100 nM . Unlike nitro-substituted pyridinones, these compounds prioritize hydrogen-bonding interactions with CNS targets over electron-deficient aromatic interactions.
  • Pyridin-2(1H)-one/Thiazole Hybrids: Hybridization with thiazole rings enhances anticancer activity by promoting DNA intercalation or kinase inhibition .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 4-nitrophenoxy at C-4 ~260 (estimated) Not reported Intermediate, potential bioactivity
4-Methyl-3-nitro-1H-pyridin-2-one NO2 (C-3), CH3 (C-4) 169.12 Not reported Fine chemical synthesis
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one Br (C-4), OCH3 (phenyl) 280.12 Not reported Antimicrobial research
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)pyridine Cl, NO2 (phenyl) ~500 268–287 Thermal stabilizers
4-Trifluoromethyl-6-(4-fluorophenyl)pyridin-2(1H)-one CF3, F (phenyl) 271.19 Not reported Anticancer/antimicrobial
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one Piperazine (phenyl) ~350 Not reported SSRIs

Key Research Findings

  • Substituent Position Effects: Nitro groups at C-3 (pyridine ring) vs. C-4 (phenoxy) influence electronic properties and bioactivity. For example, C-3 nitro derivatives show stronger HIV-1 inhibition, while phenoxy-nitro compounds may excel in materials science .
  • Synthetic Strategies: Alkylation reactions (e.g., O- vs. N-alkylation) depend on base selection (K2CO3 vs. NaH), critical for introducing phenoxy or piperazine groups .
  • Toxicity and Solubility : Nitro groups may increase toxicity via metabolite formation, whereas fluoroalkyl chains improve pharmacokinetics but raise environmental persistence concerns .

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